Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a tetrafluorophenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The tetrafluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride
- Methyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride
- Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is unique due to the presence of the tetrafluorophenyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10ClF4NO2 |
---|---|
Molecular Weight |
287.64 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H9F4NO2.ClH/c1-17-10(16)6(15)3-4-2-5(11)8(13)9(14)7(4)12;/h2,6H,3,15H2,1H3;1H |
InChI Key |
XIFKISUAEKBHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1F)F)F)F)N.Cl |
Origin of Product |
United States |
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